N-(4-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide
Description
This compound features a pyridazino[4,5-b][1,4]thiazine core fused with a dioxo group at positions 3 and 5, a propenyl (allyl) substituent at position 4, and an acetamide side chain linked to a 4-chlorophenyl group. The propenyl group may enhance lipophilicity, while the 4-chlorophenyl moiety contributes to electron-withdrawing effects, influencing solubility and binding affinity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-2-7-21-15(24)10-26-13-8-19-22(17(25)16(13)21)9-14(23)20-12-5-3-11(18)4-6-12/h2-6,8H,1,7,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBTVGCVQUWLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyridazino-thiazine core with a chlorophenyl substituent. The molecular formula is , indicating the presence of chlorine and multiple functional groups that may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives with halogen substituents have shown efficacy against various bacterial strains. Studies report minimum inhibitory concentrations (MICs) for related compounds ranging from 0.04 to 0.125 M against Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-(4-chlorophenyl) derivative | 75 | Bacillus subtilis |
| N-(4-chlorophenyl) derivative | 125 | E. coli, Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of pyridazino-thiazine derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
A notable study demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting a promising therapeutic index.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
- Interaction with Cellular Targets : These compounds may interact with cellular membranes or specific receptors to exert their effects.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Antiviral Activity : A study on quinazolinedione derivatives demonstrated significant antiviral activity against respiratory syncytial virus (RSV), with a reported EC50 value of 2.1 µM . This suggests that structural analogs could potentially exhibit similar antiviral properties.
- Cytotoxicity Profiles : In another study assessing the cytotoxicity of pyridazino-thiazine derivatives, it was found that modifications at specific positions significantly affected both potency and selectivity against cancer cells versus normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with modifications in substituents, core heterocycles, or functional groups.
Substituent Variations on the Pyridazino-Thiazine Core
Compound A: 2-(4-Cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide
- Structural Difference : Cyclopropyl replaces propenyl at position 4; 2,4-difluorophenyl replaces 4-chlorophenyl.
- Fluorine atoms (electron-withdrawing) increase polarity and metabolic stability compared to chlorine .
Compound B : N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Structural Difference: Pyrazole-thiazole core replaces pyridazino-thiazine; nitro group replaces chlorine on phenyl.
- The pyrazole-thiazole core may exhibit distinct hydrogen-bonding patterns compared to the pyridazine-thiazine system .
Functional Group Modifications
Compound C : N-(4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide
- Structural Difference: Pyrimidine-oxadiazine core replaces pyridazino-thiazine; sulfonamide group replaces acetamide.
- Implications :
Electronic and Spectroscopic Comparisons
NMR studies of related compounds (e.g., rapamycin analogs) reveal that substituent changes in regions analogous to the propenyl or chlorophenyl groups (e.g., regions A and B in Figure 6 of ) significantly shift proton chemical shifts. For example:
- Propenyl vs. Cyclopropyl : The propenyl group’s conjugation effects may deshield adjacent protons, whereas cyclopropyl’s ring current could shield nearby nuclei, altering NMR profiles .
- Chlorophenyl vs. Nitrophenyl : The nitro group’s strong electron-withdrawing nature would downfield-shift aromatic protons compared to chlorine .
Table: Structural and Property Comparison
| Compound | Core Structure | Key Substituents | Key Properties |
|---|---|---|---|
| Target Compound | Pyridazino[4,5-b][1,4]thiazine | 4-Propenyl, 4-chlorophenyl | Moderate lipophilicity, electron-withdrawing chlorine |
| Compound A | Pyridazino[4,5-b][1,4]thiazine | 4-Cyclopropyl, 2,4-difluorophenyl | Higher polarity, rigid structure |
| Compound B | Pyrazole-thiazole | Nitrophenyl, isopropylphenyl | High reactivity, potential nitro reduction liability |
| Compound C | Pyrimidine-oxadiazine | Sulfonamide, thioxo | Acidic sulfonamide, metal-binding potential |
Implications for Bioactivity
While specific bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Antimicrobial Activity: Compounds with pyrazole-thiazole cores (e.g., Compound B) show antibacterial and antifungal activity, suggesting the pyridazino-thiazine scaffold may also target microbial enzymes .
- Metabolic Stability : Propenyl groups (target compound) are prone to oxidation, whereas cyclopropyl (Compound A) or fluorinated groups may improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
